P2X7 Receptor Antagonist Activity: Indirect Potency Comparison via Cyanocyclobutyl-Enhanced Affinity
The closest structurally characterized analog is ZINC58368839, which shares the identical 5-nitroindol-1-yl-acetamide scaffold but bears an N-cycloheptyl group instead of the target's N-cyanocyclobutyl group. ZINC58368839 inhibits human P2X7 receptor-mediated Ca²⁺ influx with a reported IC₅₀ of 4.8–13 µM [1][2]. Although no direct assay data for N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitro-1H-indol-1-yl)acetamide on P2X7R is publicly available, the cyanocyclobutyl moiety in analogous chemotypes (e.g., TRPV4 antagonists) has been shown to improve potency by up to 5.3-fold over non-cyanated cycloalkyl groups due to enhanced hydrogen-bonding interactions [3]. Extrapolating from this class-level structure-activity relationship (SAR), replacement of the cycloheptyl group with a cyanocyclobutyl group is predicted to significantly enhance target engagement. This evidence must be classified as class-level inference; direct experimental comparison between the target compound and ZINC58368839 has not been published.
| Evidence Dimension | P2X7 receptor antagonist potency (IC₅₀, Ca²⁺ influx assay) |
|---|---|
| Target Compound Data | Not directly determined experimentally; predicted to be more potent than ZINC58368839 based on cyanocyclobutyl SAR |
| Comparator Or Baseline | ZINC58368839 (N-cycloheptyl analog): IC₅₀ = 4.8–13 µM (HEK-hP2X7 cells, BzATP-stimulated Ca²⁺ influx) [1][2] |
| Quantified Difference | Not quantifiable for target compound; cyanocyclobutyl group in TRPV4 antagonists improved potency 5.3-fold over non-cyanated cycloalkyl [3] (class-level SAR) |
| Conditions | HEK293 cells expressing hP2X7; BzATP stimulation; Fluo-8 NW dye; FLIPRTETRA™ detection |
Why This Matters
For procurement decisions in purinergic signaling research, the cyanocyclobutyl modification offers a structurally rational, though unvalidated, opportunity to obtain a significantly more potent P2X7 antagonist than the known ZINC58368839 scaffold.
- [1] Caseley, E.A. et al. (2016). Structure-based identification and characterisation of structurally novel human P2X7 receptor antagonists. Molecular Pharmacology, 90(3), 309-323. View Source
- [2] Alomone Labs. ZINC58368839 product page. IC₅₀ = 4.8 µM for hP2X7 inhibition. View Source
- [3] Discovery and pharmacological characterization of a novel benzimidazole TRPV4 antagonist with cyanocyclobutyl moiety. European Journal of Medicinal Chemistry (2023), 115137. Compound 2b (cyanocyclobutyl) IC₅₀ = 22.65 nM vs. GSK-Bz IC₅₀ = 121.6 nM (5.3-fold improvement). View Source
